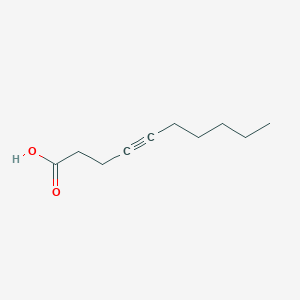
4-Decynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Decynoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
4-Decynoic acid has been studied for its antimicrobial properties, particularly against bacteria and fungi. Research indicates that unsaturated fatty acids, including this compound, can inhibit bacterial conjugation, a key mechanism for the spread of antibiotic resistance. The compound has been shown to target the Type IV secretion traffic ATPase TrwD, significantly reducing its activity and thereby impeding bacterial conjugation processes .
Case Study: Inhibition of Bacterial Conjugation
- Objective: To assess the inhibitory effects of unsaturated fatty acids on bacterial conjugation.
- Method: In vitro assays were conducted using the conjugative plasmid R388.
- Findings: this compound demonstrated potent inhibition of ATPase activity in TrwD, suggesting its potential as a lead compound in developing new antibacterial agents .
Agricultural Applications
The inhibitory effects of this compound extend to agricultural practices, particularly in controlling plant growth. Studies have shown that acetylenic fatty acids can inhibit seed germination and seedling growth in plants. The degree of inhibition correlates with the length of the carbon chain in the fatty acid .
Data Table: Effects on Seed Germination
| Compound | Inhibition Effect (%) | Carbon Chain Length |
|---|---|---|
| This compound | Moderate (50%) | 10 |
| 8-Nonynoic Acid | High (80%) | 9 |
| 12-Tridecynoic Acid | Very High (90%) | 13 |
Potential in Drug Development
The unique structure of this compound makes it a candidate for further exploration in drug development, particularly as a scaffold for designing new therapeutic agents. Its ability to inhibit fatty acid synthase in pathogens such as Plasmodium and Leishmania highlights its potential as an antiparasitic agent .
Case Study: Antiparasitic Activity
- Objective: To evaluate the antiparasitic effects of alkynoic fatty acids.
- Method: Screening against Plasmodium and Leishmania species.
- Findings: Alkynoic fatty acids showed significant inhibition of fatty acid synthase and topoisomerase activities in these parasites, suggesting a mechanism for their antiparasitic effects .
Mechanism Overview:
- Inhibition of ATPases: The compound inhibits ATPase activity associated with bacterial conjugation systems.
- Fatty Acid Synthase Inhibition: It disrupts fatty acid synthesis pathways in parasites, leading to reduced viability.
Propriétés
Numéro CAS |
16900-59-7 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
dec-4-ynoic acid |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-5,8-9H2,1H3,(H,11,12) |
Clé InChI |
CUNRFIVIXJBVSE-UHFFFAOYSA-N |
SMILES |
CCCCCC#CCCC(=O)O |
SMILES canonique |
CCCCCC#CCCC(=O)O |
Synonymes |
4-Decynoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















